molecular formula C15H14BrNO3 B12999854 2'-Amino-6-bromo-4',5'-dimethoxy-[1,1'-biphenyl]-2-carbaldehyde

2'-Amino-6-bromo-4',5'-dimethoxy-[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B12999854
M. Wt: 336.18 g/mol
InChI Key: UGWIWMFJDGWWEV-UHFFFAOYSA-N
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Description

2’-Amino-6-bromo-4’,5’-dimethoxy-[1,1’-biphenyl]-2-carbaldehyde is a complex organic compound characterized by its unique structure, which includes an amino group, a bromine atom, and two methoxy groups attached to a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-6-bromo-4’,5’-dimethoxy-[1,1’-biphenyl]-2-carbaldehyde typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods might include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2’-Amino-6-bromo-4’,5’-dimethoxy-[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’-Amino-6-bromo-4’,5’-dimethoxy-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Amino-6-bromo-4’,5’-dimethoxy-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The amino group can participate in hydrogen bonding and nucleophilic reactions, while the bromine atom can undergo substitution reactions, providing a versatile platform for further functionalization .

Properties

Molecular Formula

C15H14BrNO3

Molecular Weight

336.18 g/mol

IUPAC Name

2-(2-amino-4,5-dimethoxyphenyl)-3-bromobenzaldehyde

InChI

InChI=1S/C15H14BrNO3/c1-19-13-6-10(12(17)7-14(13)20-2)15-9(8-18)4-3-5-11(15)16/h3-8H,17H2,1-2H3

InChI Key

UGWIWMFJDGWWEV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C2=C(C=CC=C2Br)C=O)N)OC

Origin of Product

United States

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